molecular formula C36H62N2O4 B14800552 4-Tridecyl-1H-pyrrole-2-carboxylic acid; 4-Tridecylpyrrole-2-carboxylic acid

4-Tridecyl-1H-pyrrole-2-carboxylic acid; 4-Tridecylpyrrole-2-carboxylic acid

Cat. No.: B14800552
M. Wt: 586.9 g/mol
InChI Key: MVORVCAUQHCMMS-UHFFFAOYSA-N
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Description

4-Tridecyl-1H-pyrrole-2-carboxylic acid, also known as 4-Tridecylpyrrole-2-carboxylic acid, is an organic compound with the molecular formula C18H31NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by a long tridecyl chain attached to the pyrrole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tridecyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of pyrrole with a tridecyl-substituted carboxylic acid derivative. One common method is the reaction of pyrrole with tridecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of 4-Tridecyl-1H-pyrrole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Tridecyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tridecyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Tridecyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The long tridecyl chain can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tridecyl-1H-pyrrole-2-carboxylic acid is unique due to its long tridecyl chain, which imparts distinct chemical and physical properties. This structural feature enhances its lipophilicity, making it suitable for applications requiring membrane permeability and interaction with hydrophobic environments .

Properties

Molecular Formula

C36H62N2O4

Molecular Weight

586.9 g/mol

IUPAC Name

4-tridecyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/2C18H31NO2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-17(18(20)21)19-15-16/h2*14-15,19H,2-13H2,1H3,(H,20,21)

InChI Key

MVORVCAUQHCMMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=CNC(=C1)C(=O)O.CCCCCCCCCCCCCC1=CNC(=C1)C(=O)O

Origin of Product

United States

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